4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one
Overview
Description
4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one, also known as 4-Fluoronaphtho[2,3-d]isoxazole-1-one, is a heterocyclic compound with a wide range of applications in the field of synthetic organic chemistry. It is used as a starting material for the synthesis of various chemicals, including dyes, pharmaceuticals, and pesticides. It can also be used as a building block for the synthesis of other compounds. Its unique structure and properties make it an important compound for research in the field of organic synthesis.
Scientific Research Applications
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Fluorophen
- Scientific Field : Pharmacology
- Application Summary : Fluorophen, a fluorinated analogue of phenazocine, is an opioid drug of the benzomorphan group. It was developed as a radioligand for the purpose of labeling opioid receptors during PET scans .
- Methods of Application : The compound acts as a full agonist of the opioid receptors, with preferential affinity for the μ-opioid receptor .
- Results or Outcomes : Unlike most other benzomorphan derivatives, fluorophen acts as a full agonist of the opioid receptors .
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9,9-bis(4-hydroxyphenyl) fluorene
- Scientific Field : Organic Chemistry
- Application Summary : This compound is synthesized through the condensation reaction of 9-fluorenone and phenol, catalyzed by bifunctional ionic liquids .
- Methods of Application : The synthesis involves structural design, where a series of bifunctional ionic liquids containing sulfonic acid and sulfhydryl groups are synthesized and characterized .
- Results or Outcomes : The catalyst can achieve nearly 100% conversion of 9-fluorenone with a high selectivity of 9,9-bis(4-hydroxyphenyl) fluorene .
properties
IUPAC Name |
4-(2-fluorophenyl)-3,4-dihydro-2H-naphthalen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO/c17-15-8-4-3-6-13(15)12-9-10-16(18)14-7-2-1-5-11(12)14/h1-8,12H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEMVIDJUWWBHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC=CC=C2C1C3=CC=CC=C3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20513485 | |
Record name | 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20513485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one | |
CAS RN |
82101-34-6 | |
Record name | 4-(2-Fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20513485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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